MFCD08154812
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Overview
Description
MFCD08154812 is a heterocyclic compound that belongs to the thiazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD08154812 typically involves cyclization reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . These reactions are usually carried out under reflux conditions in the presence of a base like potassium carbonate.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
MFCD08154812 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
MFCD08154812 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of MFCD08154812 involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell survival pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyrimidine structure and exhibit comparable biological activities.
Thiazolopyrimidine derivatives: These include compounds with different substituents on the thiazole or pyrimidine rings, which can alter their biological properties.
Uniqueness
MFCD08154812 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C10H11N3OS/c1-2-3-8-7(6-11)9(14)13-4-5-15-10(13)12-8/h2-5H2,1H3 |
InChI Key |
GGXNDGVVECHMJG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2CCSC2=N1)C#N |
Canonical SMILES |
CCCC1=C(C(=O)N2CCSC2=N1)C#N |
Origin of Product |
United States |
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